molecular formula C10H8BrN B129012 2-Bromo-3-(4-cyanophenyl)-1-propene CAS No. 148252-40-8

2-Bromo-3-(4-cyanophenyl)-1-propene

Cat. No.: B129012
CAS No.: 148252-40-8
M. Wt: 222.08 g/mol
InChI Key: VYLJXFRHNXADQN-UHFFFAOYSA-N
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Description

Significance of Allylic Halides as Versatile Synthetic Intermediates

Allylic halides are organic compounds containing a halogen atom bonded to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. ncert.nic.in This structural motif renders them highly reactive and thus exceptionally useful as intermediates in a multitude of synthetic transformations. nih.gov

Allylic bromides are particularly noteworthy for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the stability of the resulting allylic carbocation intermediate, which is stabilized by resonance. quora.comlibretexts.org This allows for the facile displacement of the bromide ion by a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds. For instance, allylic bromides readily participate in reactions with organometallic reagents, enolates, and other carbon nucleophiles, making them key precursors for the construction of more complex carbon skeletons. acs.orgacs.org The reactivity of allylic halides, including bromides, is often harnessed in both S_N1 and S_N2 type reactions, with the specific pathway depending on the substrate, nucleophile, and reaction conditions. quora.com

The utility of N-bromosuccinimide (NBS) as a reagent for allylic bromination is a classic example of selectively introducing a bromine atom at the allylic position of an alkene. libretexts.orgkyushu-u.ac.jp This method provides a reliable route to various allylic bromides, which can then be used in subsequent bond-forming reactions. masterorganicchemistry.commasterorganicchemistry.com

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org Allylic halides, due to their inherent reactivity, are excellent substrates for initiating such cascades. For example, an initial nucleophilic substitution on an allylic bromide can generate a new intermediate that is primed for a subsequent intramolecular reaction, such as a cyclization. This strategy allows for the rapid assembly of complex cyclic and polycyclic structures from relatively simple starting materials. acs.orgsci-hub.box

Recent advancements have seen the development of palladium-catalyzed cascade reactions that involve allylic substitution sequences, enabling the efficient formation of multiple carbon-carbon and carbon-heteroatom bonds in a single pot. acs.orgsci-hub.box These methods are highly valued for their atom economy and for streamlining synthetic routes to complex target molecules. wikipedia.org

Importance of the Nitrile Functional Group in Complex Chemical Transformations

The nitrile, or cyano, functional group (–C≡N) is a cornerstone of modern organic synthesis. nih.gov Its unique electronic properties, characterized by a polar carbon-nitrogen triple bond, allow it to participate in a diverse range of chemical transformations. ebsco.comresearchgate.net

The versatility of the nitrile group lies in its ability to be converted into a variety of other functional groups. numberanalytics.comresearchgate.net For example, nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. wikipedia.org This wide array of possible transformations makes nitriles invaluable intermediates in multi-step syntheses. numberanalytics.com

The synthesis of nitriles themselves can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide ions (a method known as the Kolbe nitrile synthesis), the dehydration of amides, and the Sandmeyer reaction for the preparation of aryl nitriles from diazonium salts. ebsco.comnumberanalytics.comwikipedia.orgalgoreducation.com

Aromatic nitriles, where a cyano group is attached to an aromatic ring, are particularly important building blocks in medicinal chemistry and materials science. numberanalytics.comchemistryviews.org They are key components in the synthesis of numerous pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com Modern synthetic methods for the preparation of aromatic nitriles often focus on transition-metal-catalyzed cyanation reactions of aryl halides or pseudohalides, which offer high efficiency and broad substrate scope. sci-hub.senih.govresearchgate.net

Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of substituents at specific positions on the aromatic ring. nih.govresearchgate.net This has opened up new avenues for the efficient construction of highly functionalized aromatic compounds.

Contextualizing 2-Bromo-3-(4-cyanophenyl)-1-propene within Current Allylic and Nitrile Chemistry Research

This compound is a molecule that strategically combines the key reactive features of both an allylic bromide and an aromatic nitrile. This dual functionality makes it a highly versatile building block in organic synthesis. The allylic bromide moiety provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse substituents. Simultaneously, the aromatic nitrile group can be transformed into other functional groups or can be utilized to modulate the electronic properties and biological activity of the molecule.

Research has shown that this compound can undergo a variety of chemical reactions, including substitution of the bromine atom and addition reactions at the double bond. Its structure, featuring both a halogen and a cyano group, makes it a subject of interest for exploring new synthetic methodologies and for the synthesis of novel and complex organic molecules.

Brief Historical Perspective of Analogous Reactive Intermediates

The development of synthetic methodologies utilizing reactive intermediates analogous to those derived from halogenated propenes and aryl nitriles has a rich history rooted in the foundational discoveries of organic chemistry. Understanding this historical context provides insight into the evolution of synthetic strategies and the enduring importance of these functional groups.

The journey into the functionalization of aromatic rings took a significant leap forward with the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer. localpharmaguide.comcymitquimica.comchembk.com While attempting to synthesize phenylacetylene (B144264) from benzenediazonium (B1195382) chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene. localpharmaguide.comcymitquimica.com This serendipitous discovery opened the door to a general method for the substitution of an aromatic amino group via its diazonium salt with a nucleophile, catalyzed by copper(I) salts. cymitquimica.com The Sandmeyer reaction became a cornerstone for introducing halides (Cl, Br) and cyano groups onto an aromatic ring, transformations that are often difficult to achieve through direct electrophilic aromatic substitution. cymitquimica.com The mechanism is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, involving an aryl radical intermediate. cymitquimica.com

A modification of this transformative reaction was introduced by the German chemist Ludwig Gattermann in 1890. chembk.comaablocks.com The Gattermann reaction provides an alternative route to aryl halides from diazonium salts, using copper powder in the presence of the corresponding halogen acid. aablocks.comchemdict.com Although sometimes resulting in lower yields than the Sandmeyer reaction, it proved to be a valuable and often more straightforward alternative. chemdict.com Further work by Gattermann, along with Julius Arnold Koch, led to the Gattermann-Koch reaction in 1897, a method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride with a catalyst, which further expanded the toolkit for aromatic functionalization. bldpharm.com

The selective introduction of bromine at the allylic position of alkenes, a key feature of halogenated propenes, was significantly advanced by the work of Alfred Wohl and Karl Ziegler. In 1919, Wohl reported the bromination of an alkene at the methyl group adjacent to the double bond using N-bromoacetamide. aablocks.com Later, in 1942, Karl Ziegler demonstrated the synthetic utility of N-bromosuccinimide (NBS) for the allylic bromination of olefins. aablocks.com This method, now known as the Wohl-Ziegler reaction , proceeds via a free-radical chain mechanism and provides a mild and selective means of introducing a bromine atom at the carbon adjacent to a double bond, a critical transformation in synthetic organic chemistry. aablocks.comarchive.org The mechanism was later elucidated by Paul Goldfinger in 1953. archive.orgnist.gov

The historical development of these named reactions underscores the fundamental importance of controlling reactivity and selectivity in organic synthesis. The principles established through the study of the Sandmeyer, Gattermann, and Wohl-Ziegler reactions laid the groundwork for the strategic use of reactive intermediates derived from aryl amines and allylic systems, a legacy that continues in the application of complex molecules like this compound.

Compound Profile: this compound

Chemical Formula: C₁₀H₈BrN

Molecular Weight: 222.08 g/mol

CAS Number: 148252-40-8 localpharmaguide.com

Structure:

Generated code

Physical and Chemical Properties

Detailed, peer-reviewed data on the physical properties of this compound are not widely available in public scientific literature. However, based on its structure and data from commercial suppliers, the following properties can be anticipated.

PropertyValueSource
Molecular Formula C₁₀H₈BrN-
Molecular Weight 222.08 g/mol
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with low solubility in water.Inferred

Note: The physical properties listed are based on general chemical principles and data from chemical suppliers, as detailed experimental values from peer-reviewed literature are not readily accessible.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound from peer-reviewed sources could not be located in the conducted searches. The following are predicted characteristic signals based on the compound's structure:

¹H NMR: Expected signals would include resonances for the vinyl protons (=CH₂), the benzylic protons (-CH₂-), and the aromatic protons of the cyanophenyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The spectrum would show distinct signals for the sp² carbons of the alkene and the aromatic ring, the sp³ benzylic carbon, and the carbon of the nitrile group.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=C stretching of the alkene, the C≡N stretching of the nitrile group (typically in the range of 2220-2260 cm⁻¹), C-H stretching and bending vibrations for the aromatic and alkene moieties, and the C-Br stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a bromine radical and other fragments corresponding to the stable benzyl (B1604629) and cyanophenyl cations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLJXFRHNXADQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435683
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-40-8
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 2 Bromo 3 4 Cyanophenyl 1 Propene: an In Depth Analysis

1 Electrophilic Addition Reactions

The electron-rich π-bond of the alkene moiety makes this compound susceptible to attack by electrophiles. These reactions proceed through the formation of an intermediate carbocation or a cyclic ion, followed by the addition of a nucleophile.

The addition of halogens, such as bromine (Br₂), across the double bond of an alkene is a classic example of an electrophilic addition reaction. chemguide.net When this compound is treated with bromine, typically in an inert solvent like carbon tetrachloride (CCl₄), a vicinal dibromide is formed. masterorganicchemistry.com

The mechanism involves the polarization of the Br-Br bond as it approaches the alkene's π-electron cloud. chemguide.net The alkene attacks one bromine atom, displacing the other as a bromide ion. Instead of forming a simple carbocation, the intermediate is a three-membered ring called a cyclic bromonium ion. chemistrysteps.commasterorganicchemistry.com This intermediate is formed by the donation of a lone pair of electrons from the initially added bromine back to the adjacent carbon, which would otherwise be a carbocation. csbsju.edu The formation of this cyclic ion is significant as it dictates the stereochemical outcome of the reaction. masterorganicchemistry.com The bromide ion then attacks the bromonium ion from the side opposite to the three-membered ring in an Sₙ2-like fashion. chemguide.net This backside attack results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Halogenation of this compound

Reactant Reagent Solvent Intermediate Product Stereochemistry

The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), to an unsymmetrical alkene can yield two different constitutional isomers. The regiochemical outcome is dependent on the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the alkene by HBr. youtube.com This protonation occurs at the less substituted carbon of the double bond (C1) to form the more stable carbocation at the more substituted carbon (C2). The stability of this secondary carbocation is the driving force for this regioselectivity. masterorganicchemistry.comyoutube.com The bromide ion then acts as a nucleophile, attacking the carbocation to yield the final product. For this compound, this would result in the formation of 2,2-dibromo-1-(4-cyanophenyl)propane.

Anti-Markovnikov Addition: When the reaction is carried out in the presence of peroxides (ROOR) or initiated by light, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. youtube.comyoutube.com The peroxide initiates the formation of a bromine radical (Br•) from HBr. youtube.com This bromine radical then adds to the less substituted carbon (C1) of the alkene double bond. This addition generates a more stable secondary carbon-centered radical at the more substituted position (C2). youtube.comyoutube.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to form the product and regenerate a bromine radical, which continues the chain reaction. youtube.com The resulting product is 1,2-dibromo-1-(4-cyanophenyl)propane.

Table 2: Hydrohalogenation of this compound

Reaction Type Reagent Conditions Intermediate Product Regioselectivity
Markovnikov HBr Dark, no peroxides Secondary Carbocation 2,2-Dibromo-1-(4-cyanophenyl)propane Halogen on more substituted carbon

2 Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The alkene in this compound can act as a component in these reactions.

[3+2] Cycloadditions: These are 1,3-dipolar cycloadditions where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile, in this case, the alkene). nih.gov A prominent example is the reaction with nitrile oxides (RC≡N⁺-O⁻) to synthesize five-membered heterocyclic rings called 2-isoxazolines. mdpi.comnih.gov The reaction of this compound with a nitrile oxide, generated in situ from an oxime, would proceed via a concerted mechanism to form a substituted isoxazoline ring. mdpi.com The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile. unimi.it

[2+2] Cycloadditions: These reactions involve two alkene components reacting to form a four-membered cyclobutane ring. For simple alkenes, these reactions are often thermally forbidden and require photochemical activation to proceed. libretexts.orglibretexts.org The alkene of this compound could potentially undergo [2+2] cycloaddition with another alkene under photochemical conditions.

Alkenes can undergo dimerization to form larger molecules. This process is often catalyzed by transition metal complexes. nih.gov For a substituted propene derivative like this compound, a common pathway is head-to-tail dimerization. In this process, the more substituted carbon ("head") of one monomer bonds to the less substituted carbon ("tail") of another. This type of regioselectivity is often influenced by the catalyst and reaction conditions used. The mechanism can involve the formation of metallacyclic intermediates or proceed through insertion reactions into metal-hydride or metal-alkyl bonds. nih.gov

3 Polymerization Chemistry

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions, forming long-chain polymers.

Radical polymerization is a common method for polymerizing vinyl monomers. youtube.com The process occurs via a chain reaction mechanism involving three key steps: initiation, propagation, and termination. nih.gov

Initiation: The reaction is started by a radical initiator (e.g., a peroxide or an azo compound), which thermally or photochemically decomposes to form free radicals. This initiator radical then adds to the double bond of a monomer molecule, creating a new carbon-centered radical. youtube.com

Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. youtube.com This addition typically occurs in a regioselective manner, with the radical adding to the less substituted carbon of the next monomer. This results in the formation of a more stable radical on the more substituted carbon, leading to a head-to-tail arrangement of monomer units in the growing polymer chain. youtube.com This step repeats thousands of times, rapidly increasing the chain length. nih.gov

Termination: The growth of the polymer chain is stopped when two growing radical chains react with each other. This can occur through combination (two radicals join to form a single bond) or disproportionation (one radical abstracts a hydrogen from another, forming a saturated and an unsaturated chain end). youtube.com

Table 3: Steps in Radical Polymerization

Step Description Key Feature
Initiation Formation of initial monomer radical from an initiator. Requires a radical source (e.g., AIBN, benzoyl peroxide).
Propagation Sequential addition of monomers to the growing radical chain. Regioselective addition to form the most stable radical intermediate (head-to-tail). youtube.com

| Termination | Annihilation of two radical chains to form stable polymer molecules. | Can occur by combination or disproportionation. |

Polymerization Chemistry

Coordination Polymerization for Controlled Polymer Architectures

The vinyl group in this compound presents a site for polymerization, and coordination polymerization, in particular, offers a pathway to polymers with highly controlled architectures. This method utilizes transition metal catalysts to dictate the growth and structure of the polymer chain, enabling precise control over stereochemistry and microstructure. fiveable.me While direct studies on the coordination polymerization of this compound are not extensively documented, the behavior of analogous functionalized styrenes provides significant insight.

Research into the coordination polymerization of styrene derivatives containing various functional groups has demonstrated the feasibility of producing highly syndiotactic polymers (rrrr > 99%) under mild conditions using rare-earth metal catalysts. acs.org For instance, scandium-based catalysts have been successfully employed for the controlled syndiospecific polymerization of Si-H-containing styrenes. nih.govamericanelements.com These processes allow for the synthesis of block copolymers by sequential monomer feeding, indicating a high degree of control over the polymerization process. nih.gov

The presence of the polar nitrile group and the bromo-allyl functionality on the monomer could potentially influence catalyst activity. Polar monomers have traditionally been challenging for coordination polymerization due to potential catalyst deactivation. fiveable.me However, recent advancements in catalyst design have expanded the scope of polymerizable monomers to include those with functional groups like nitriles. fiveable.me Theoretical studies using density functional theory (DFT) have been employed to understand the polymerization mechanism of functionalized styrenes, revealing that factors like steric hindrance and non-covalent interactions (e.g., C–H···π interactions) between the monomer and the catalyst can regulate the stereoselectivity of the polymerization, leading to atactic or syndiotactic polymers. acs.org This suggests that with the appropriate choice of a transition metal catalyst, this compound could be polymerized in a controlled manner to yield functional polymers with specific tacticity and narrow molecular weight distributions, suitable for advanced material applications.

Reactivity of the 4-Cyanophenyl Group

The 4-cyanophenyl group is a key feature of the molecule, offering a versatile handle for a wide range of chemical transformations. Its reactivity is dominated by the chemistry of the nitrile functional group and the aromatic ring to which it is attached. fiveable.me

Nitrile Group Transformations

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. researchgate.netucalgary.ca This characteristic allows the nitrile to be converted into a variety of other important functional groups. researchgate.net

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding salt. This transformation can be achieved under either acidic or basic aqueous conditions, typically requiring heat. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.orgchemguide.co.uk

Under acidic conditions, such as refluxing with hydrochloric acid, the nitrile is converted directly to the corresponding carboxylic acid and an ammonium salt. chemguide.co.ukstudymind.co.uk The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. ucalgary.calibretexts.org

In basic hydrolysis, the nitrile is heated with a solution of a strong base like sodium hydroxide. chemguide.co.ukcommonorganicchemistry.com This process involves the direct nucleophilic addition of a hydroxide ion to the nitrile carbon. chemistrysteps.comrsc.org The initial product is the salt of the carboxylic acid (a carboxylate), which must be subsequently acidified in a separate step to yield the free carboxylic acid. libretexts.org

Table 1: Conditions for Hydrolysis of the Nitrile Group

Product Reagents and Conditions Intermediate
Carboxylic Acid Dilute HCl or H₂SO₄, H₂O, heat/reflux Amide
Carboxylate Salt NaOH or KOH, H₂O, heat/reflux Amide
Amide Controlled/mild acidic or basic hydrolysis -

While direct conversion to esters is less common from nitriles, the carboxylic acid obtained from hydrolysis can be readily esterified through standard methods like Fischer esterification.

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. wikipedia.org One of the most common reagents for this transformation is lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orglibretexts.org

Catalytic hydrogenation is another widely used and often more economical method for reducing nitriles to primary amines. studymind.co.ukwikipedia.org This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.org Depending on the reaction conditions, intermediate imines can sometimes react further to form secondary or tertiary amines as byproducts. wikipedia.org

Other stoichiometric reducing agents have also been developed for this purpose. For example, diisopropylaminoborane in the presence of catalytic lithium borohydride can reduce a wide variety of aromatic nitriles to primary amines in excellent yields under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the one in this compound, generally accelerates the rate of reduction. organic-chemistry.orgnih.gov

Table 2: Reagents for the Reduction of the Nitrile Group

Product Reagent Conditions

Reduction can also be stopped at the imine stage under specific conditions, for example, using a reagent like diisobutylaluminium hydride (DIBAL-H), which, upon hydrolysis, yields an aldehyde. wikipedia.org

Organometallic reagents, particularly Grignard reagents (R-MgX), can add to the electrophilic carbon of the nitrile group. organicchemistrytutor.com This reaction provides an excellent route for the synthesis of ketones. The Grignard reagent adds once to the nitrile to form a magnesium imine salt. libretexts.orgmasterorganicchemistry.com This intermediate is stable to further attack by another molecule of the Grignard reagent. organicchemistrytutor.com Subsequent hydrolysis of the imine salt with aqueous acid yields the corresponding ketone. libretexts.orgmasterorganicchemistry.com

Table 3: Synthesis of Ketones via Grignard Addition to the Nitrile Group

Reagents Intermediate Final Product (after hydrolysis)

Aromatic Ring Functionalization

The aromatic ring of the 4-cyanophenyl group can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the ring and the position of substitution (regioselectivity) are strongly influenced by the existing substituents. oxfordsciencetrove.com

The nitrile group (-CN) is a powerful electron-withdrawing group due to both induction and resonance. This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). fiveable.me As a deactivating group, the nitrile directs incoming electrophiles primarily to the meta position (relative to the nitrile). wikipedia.org The allyl-bromo substituent [-CH₂-CH(Br)=CH₂] is generally considered an ortho-, para-directing group, although it is weakly deactivating due to the inductive effect of the bromine.

In this compound, the directing effects of the two substituents must be considered. The powerful meta-directing effect of the cyano group will likely dominate, directing incoming electrophiles to the positions meta to the cyano group (i.e., C3 and C5).

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: These reactions (alkylation and acylation) are generally not successful on strongly deactivated rings like cyanobenzene and are unlikely to proceed efficiently. masterorganicchemistry.com

Recent advances in C-H functionalization have developed methods for meta-selective reactions using nitrile-based directing groups, which operate through a different mechanism involving a metal catalyst tethered to the nitrile. wikipedia.orgnih.govacs.org

Table 4: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 2-Bromo-3-(3-nitro-4-cyanophenyl)-1-propene
Bromination Br₂, FeBr₃ 2-Bromo-3-(3-bromo-4-cyanophenyl)-1-propene
Sulfonation H₂SO₄, SO₃ 2-Bromo-3-(3-sulfo-4-cyanophenyl)-1-propene

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction relies on a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The cyano group (-CN) is known to be a modest DMG. In the context of this compound, the cyano group can direct lithiation to the C-3 and C-5 positions of the phenyl ring.

The process would involve the coordination of a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the nitrogen atom of the nitrile. This proximity effect enhances the acidity of the ortho protons, leading to the formation of an aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles (E+) to introduce new substituents exclusively at the position ortho to the cyano group.

However, the presence of other reactive sites, namely the allylic bromide and the vinyl C-H bonds, presents a challenge for chemoselectivity. Strong organolithium bases could potentially react with the allylic bromide via lithium-halogen exchange or engage in addition reactions with the propene double bond. Therefore, reaction conditions must be carefully controlled, typically employing low temperatures (-78 °C) and sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), to favor the desired ortho-deprotonation pathway.

Table 1: Potential Directed Ortho-Metalation Reactions of this compound This table presents hypothetical reaction outcomes based on the known reactivity of the cyano directing group.

Electrophile (E+) Reagents & Conditions Expected Product
D₂O 1. s-BuLi, TMEDA, THF, -78 °C; 2. D₂O 2-Bromo-3-(4-cyano-2-deuteriophenyl)-1-propene
(CH₃)₃SiCl 1. LDA, THF, -78 °C; 2. (CH₃)₃SiCl 2-Bromo-3-(4-cyano-2-(trimethylsilyl)phenyl)-1-propene
I₂ 1. n-BuLi, THF, -78 °C; 2. I₂ 2-Bromo-3-(4-cyano-2-iodophenyl)-1-propene
DMF 1. s-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ 2-(2-Bromoallyl)-5-cyanobenzaldehyde
Electron-Deficient Aromatic Reactivity

The cyanophenyl moiety in this compound is electron-deficient due to the strong electron-withdrawing nature of the nitrile group through both inductive and resonance effects. This electronic characteristic significantly influences the reactivity of the aromatic ring.

The ring is strongly deactivated towards traditional electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. These reactions typically require harsh conditions and often result in poor yields or fail to proceed altogether. When substitution does occur, it is directed to the meta position (C-3 and C-5) relative to the cyano group.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the molecule lacks a conventional leaving group (like a halide) directly on the aromatic ring, the cyano group can activate the ring towards nucleophilic attack, particularly if a strong nucleophile is used under forcing conditions. More relevant is the potential for SNAr reactions on derivatives where a leaving group has been introduced ortho or para to the nitrile, for instance, through a prior DoM-iodination sequence.

Role of the Cyanophenyl Moiety in Catalysis and Ligand Design

The benzonitrile unit is a common structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, the rigid aromatic backbone provides a well-defined steric and electronic environment.

This compound serves as a potential precursor for the synthesis of more complex ligands. The allylic bromide and the double bond are versatile handles for further functionalization. For example, the bromide can be displaced by phosphorus, sulfur, or nitrogen-based nucleophiles to introduce phosphine (B1218219), thiol, or amine functionalities. The resulting molecules, possessing both a coordinating nitrile group and another donor atom, could act as bidentate ligands. The propene unit can also participate in cycloaddition or metathesis reactions to build more elaborate ligand scaffolds.

Table 2: Potential Ligand Syntheses from this compound This table illustrates hypothetical synthetic pathways to potential ligands.

Reagent Reaction Type Potential Ligand Structure Ligand Class
KPPh₂ Nucleophilic Substitution 4-(2-(Diphenylphosphino)allyl)benzonitrile P,N-type
Sodium thiomethoxide Nucleophilic Substitution 4-(2-(Methylthio)allyl)benzonitrile S,N-type
Maleimide Diels-Alder Cycloaddition Cyano-substituted isoindoline derivative N,N-type
Grubbs' Catalyst + Styrene Cross-Metathesis 4-(1-Bromo-2-phenylbuta-1,3-dien-3-yl)benzonitrile -

Synergistic Reactivity and Complex Transformations Involving Multiple Functional Groups

The coexistence of an allylic bromide, a double bond, and a cyanophenyl group within the same molecule opens avenues for complex transformations where multiple functional groups react in a concerted or sequential manner.

Chemo- and Regioselectivity in Highly Functionalized Systems

In reactions involving this compound, controlling chemo- and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation.

For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the allylic bromide is expected to be the primary site of reactivity. The C(sp²)-Br bond of an aryl bromide (if present) would be more reactive than the C(sp³)-Br of the allylic bromide in oxidative addition to Pd(0), but here the choice is between the allylic bromide and the C-H bonds of the alkene or aromatic ring. The allylic C-Br bond is significantly more reactive than the vinylic or aromatic C-H bonds towards oxidative addition, ensuring high chemoselectivity under standard cross-coupling conditions.

Regioselectivity becomes a key consideration in reactions involving the allyl moiety. Nucleophilic attack can occur at either the α-carbon (directly attached to the bromine) or the γ-carbon (the terminal carbon of the double bond) in an SN2 or SN2' fashion, respectively. The outcome is influenced by the nature of the nucleophile, the solvent, and the catalyst used. Hard nucleophiles tend to favor direct SN2 substitution, while softer nucleophiles, particularly with copper or palladium catalysis, can favor the SN2' pathway.

Development of Cascade, Tandem, and Multicomponent Reactions

The structure of this compound is well-suited for the design of cascade (or domino) and tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events.

A potential cascade could be initiated by a Heck reaction. Palladium-catalyzed coupling of an aryl halide with the propene double bond could be followed by an intramolecular cyclization, where a nucleophilic group on the newly introduced aryl substituent attacks the electrophilic carbon of the nitrile group.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, could also be envisioned. For instance, a palladium-catalyzed three-component coupling involving this compound, a terminal alkyne, and a nucleophile could proceed via initial Sonogashira coupling at the bromide, followed by nucleophilic addition to the newly formed conjugated enyne system, potentially with subsequent cyclization involving the nitrile. Such strategies allow for the rapid assembly of complex molecular architectures from simple starting materials.

Mechanistic Investigations of Chemical Reactions Involving 2 Bromo 3 4 Cyanophenyl 1 Propene

Elucidation of Reaction Pathways and Comprehensive Energy Profiles

The reactions of 2-Bromo-3-(4-cyanophenyl)-1-propene are expected to proceed through several potential pathways, primarily nucleophilic substitution and free radical reactions. The specific pathway and its corresponding energy profile will be highly dependent on the reaction conditions, including the nature of the nucleophile/reagent, the solvent, and the presence of initiators or catalysts.

Nucleophilic Substitution Pathways (SN1 and SN2):

This compound is an allylic halide, a class of compounds known to undergo nucleophilic substitution reactions readily. Two primary mechanisms are plausible: the unimolecular SN1 and the bimolecular SN2 pathway.

SN2 Pathway: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, a direct SN2 displacement of the bromide ion is a likely pathway. The electron-withdrawing nature of the 4-cyanophenyl group is expected to enhance the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack. hud.ac.uk

SN1 Pathway: In a polar protic solvent and with a weaker nucleophile, the SN1 mechanism may become competitive or even dominant. hud.ac.uk This pathway would involve the initial, rate-determining departure of the bromide ion to form a resonance-stabilized allylic carbocation. The presence of the phenyl ring provides further stabilization through conjugation. The electron-withdrawing cyano group, however, would destabilize the carbocation, making this pathway potentially less favorable than for analogous compounds with electron-donating groups on the phenyl ring.

Free Radical Pathway:

In the presence of a radical initiator (e.g., AIBN) or under UV light, and with a reagent like N-bromosuccinimide (NBS), a free radical chain reaction can be initiated. This would involve the abstraction of a hydrogen atom to form a resonance-stabilized allylic radical.

While specific energy profiles for this compound are not available, computational studies on similar allylic systems can provide insights. For instance, theoretical studies on the reaction of allyl bromide with hydroxyl radicals have elucidated the potential energy surfaces for various addition and abstraction pathways, highlighting the formation of pre-reactive complexes and the barriers to different transition states. researchgate.net A similar computational approach for this compound would be invaluable in quantifying the energy barriers for the SN1, SN2, and radical pathways, and in predicting how the 4-cyanophenyl group modulates these energies.

Characterization and Detection of Transient Reactive Intermediates

The mechanistic pathways described above involve the formation of transient reactive intermediates. While their direct detection for this compound is not documented, their nature can be inferred from the reaction products and by analogy with well-studied systems.

Carbocations: In an SN1 reaction, a resonance-stabilized allylic carbocation would be formed. This intermediate would have the positive charge delocalized over two carbon atoms. The presence of the 4-cyanophenyl group would influence the charge distribution and stability of this intermediate. The reaction of this carbocation with a nucleophile could potentially lead to two isomeric products, a phenomenon known as allylic rearrangement.

Radicals: Under free-radical conditions, a resonance-stabilized allylic radical would be the key intermediate. Similar to the carbocation, the unpaired electron would be delocalized over two carbon atoms. The reaction of this radical with a bromine source would then propagate the chain. The formation of allylic radicals in the reaction of propene with NBS is a well-established example that serves as a strong model for this system. regulations.gov

The direct observation of such transient species is challenging due to their short lifetimes and low concentrations. However, techniques such as laser flash photolysis, electron paramagnetic resonance (EPR) spectroscopy for radicals, and low-temperature NMR spectroscopy could potentially be employed to characterize these intermediates. Chemical trapping experiments, where a trapping agent is added to the reaction mixture to react specifically with the intermediate and form a stable, characterizable product, could also provide indirect evidence for their existence.

Transition State Analysis and Reaction Dynamics

The transition state is the highest energy point along the reaction coordinate and its structure determines the stereochemistry and rate of the reaction.

SN2 Transition State: The SN2 reaction would proceed through a trigonal bipyramidal transition state where the nucleophile is forming a bond to the carbon atom while the bromide ion is simultaneously breaking its bond. The geometry of this transition state is crucial for the stereochemical outcome of the reaction.

SN1 Transition State: The rate-determining transition state in an SN1 reaction resembles the carbocation intermediate. Its energy will be highly influenced by the stability of the forming carbocation.

Computational chemistry provides powerful tools for modeling these transition states. For example, studies on the E2 elimination of 2-bromopropane (B125204) have utilized Density Functional Theory (DFT) to analyze the transition state and reaction pathway. dur.ac.uk A similar computational investigation of the reactions of this compound would allow for the visualization of the transition state geometries and the calculation of their energies.

The geometry of the transition states has direct stereochemical consequences.

In an SN2 reaction, if the carbon atom bearing the bromine were a stereocenter, the reaction would proceed with an inversion of configuration.

In an SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face, which would lead to a racemic or near-racemic mixture of products if the carbon becomes a stereocenter. However, ion pairing effects can sometimes lead to a slight preference for inversion.

Kinetic and Thermodynamic Studies for Rate and Equilibrium Determinations

Kinetic studies are essential for determining the rate of a reaction and for elucidating its mechanism. For the reactions of this compound, the rate law would differ depending on the mechanism.

SN2 Reaction: The rate would be dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

SN1 Reaction: The rate would only depend on the concentration of the substrate (Rate = k[Substrate]).

These reaction rates can be measured experimentally using techniques like UV-Vis spectroscopy, by monitoring the disappearance of the reactant or the appearance of the product over time. Stopped-flow spectroscopy could be particularly useful for studying fast reactions. hud.ac.uk

Thermodynamic studies would provide information about the relative stability of reactants and products and the position of the equilibrium. The electron-withdrawing 4-cyanophenyl group would have a significant impact on the thermodynamics of the reactions.

While specific kinetic and thermodynamic data for this compound are not available in the form of data tables, the following table illustrates the type of data that would be sought in such a study.

Reaction TypeNucleophile/ReagentSolventRate Constant (k)Activation Energy (Ea)Enthalpy Change (ΔH)Entropy Change (ΔS)
SN2NaN3DMSOData Not AvailableData Not AvailableData Not AvailableData Not Available
SN1H2OH2O/AcetoneData Not AvailableData Not AvailableData Not AvailableData Not Available
RadicalNBSCCl4Data Not AvailableData Not AvailableData Not AvailableData Not Available

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique for confirming reaction mechanisms by tracing the fate of specific atoms. illinois.edu For this compound, several isotopic labeling experiments could be envisioned to provide definitive evidence for the proposed mechanisms.

Deuterium (B1214612) Labeling: Synthesizing the starting material with deuterium atoms at specific positions could help to elucidate the mechanism of elimination reactions that might compete with substitution. For example, by observing the kinetic isotope effect (a change in reaction rate upon isotopic substitution), one could determine if a C-H bond is broken in the rate-determining step.

Carbon-13 Labeling: Incorporating a 13C label at one of the carbons of the double bond would be invaluable for tracking allylic rearrangements. By analyzing the position of the 13C label in the product(s) using 13C NMR spectroscopy, one could distinguish between a direct substitution and a substitution that proceeds with rearrangement via a symmetrical or rapidly equilibrating intermediate.

Bromine Isotope Labeling: While less common, using a different isotope of bromine could in principle be used to study exchange reactions.

The following table outlines potential isotopic labeling studies and the insights they could provide.

Isotopically Labeled AtomPosition of LabelMechanistic Question to be AnsweredAnalytical Technique
Deuterium (D)C1 or C3Involvement of C-H bond cleavage in the rate-determining step of elimination reactions.Kinetic Isotope Effect Measurement
Carbon-13 (13C)C1 or C3Occurrence and extent of allylic rearrangement during nucleophilic substitution.13C NMR Spectroscopy of Products
Nitrogen-15 (15N)Cyano groupTo confirm the cyano group remains intact during the reaction.Mass Spectrometry, 15N NMR Spectroscopy

Applications of 2 Bromo 3 4 Cyanophenyl 1 Propene in Complex Molecule Synthesis

Utilization as a Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of 2-Bromo-3-(4-cyanophenyl)-1-propene is well-suited for the construction of these vital ring systems. The key to this utility lies in the reactive C-Br bond, which is susceptible to displacement by a wide range of nucleophiles.

The general strategy for synthesizing heterocyclic compounds from this precursor involves the reaction with bifunctional nucleophiles. For instance, nucleophiles containing nitrogen, oxygen, or sulfur atoms can react with the allylic bromide to form a new carbon-heteroatom bond. Subsequent intramolecular cyclization can then lead to the formation of various heterocyclic rings.

Table 1: Potential Heterocyclic Systems from this compound

Nucleophile TypePotential Heterocyclic Product
Amines (R-NH2)Aziridines, Pyrrolidines, Piperidines
Thiols (R-SH)Thiiranes, Thiophenes
Hydroxides/Alkoxides (R-OH)Oxiranes, Furans

While the potential for such syntheses is clear from the compound's reactivity, specific and diverse examples of heterocyclic compound synthesis starting directly from this compound are not extensively detailed in widely available literature. However, the fundamental reactivity of allylic bromides with heteroatom nucleophiles is a well-established method for heterocycle formation.

Precursor in the Synthesis of Bioactive Molecules and Drug Scaffolds

The structural motifs present in this compound are of significant interest in the design of new therapeutic agents. The cyanophenyl group, in particular, is a common feature in many biologically active compounds.

One of the most notable applications of this compound is in the development of antiviral agents. Research has shown that this compound is a key intermediate in the synthesis of compounds with dual inhibitory activity against HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and integrase (IN). These enzymes are crucial for the replication of the HIV virus, making them important targets for antiretroviral therapy.

Furthermore, the core structure of this compound is related to scaffolds used in the development of anticancer agents. For example, imidazole (B134444) and triazole derivatives, which can be synthesized from precursors like this compound, have shown significant cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The synthesis of novel 1,2,3-triazole-quinobenzothiazine derivatives, which have demonstrated anticancer properties, often involves the reaction of an azide (B81097) with a terminal alkyne, a functional group that can be introduced starting from an allylic bromide. nih.gov

Table 2: Examples of Bioactive Scaffolds Related to this compound

Bioactive ScaffoldTherapeutic AreaReference
HIV-1 RNase H and Integrase InhibitorsAntiviral (HIV)
Substituted Imidazole DerivativesAnticancer researchgate.net
Substituted 1,2,4-Triazole DerivativesAnticancer nih.gov

Strategic Application in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in modern drug development, as different stereoisomers can have vastly different biological activities. The allylic bromide in this compound presents a potential handle for stereoselective transformations.

In principle, the nucleophilic substitution of the bromine atom could be controlled using chiral catalysts or auxiliaries to favor the formation of one enantiomer or diastereomer over another. Asymmetric allylic alkylation is a powerful and well-established method in organic synthesis for the creation of stereogenic centers. However, at present, there is a lack of specific, documented examples in the scientific literature detailing the strategic application of this compound in stereoselective synthesis.

Integration into Advanced Total Synthesis Strategies for Natural Products

The total synthesis of complex natural products is a rigorous test of synthetic methodology and often drives the development of new chemical reactions. Building blocks that offer unique and reliable reactivity are highly sought after for these endeavors.

The this compound moiety could potentially be incorporated into a larger natural product target. For instance, the cyanophenyl group could serve as a precursor to other functional groups through reduction or hydrolysis, while the propenyl chain could be further elaborated.

Despite its potential, a comprehensive review of the current scientific literature does not reveal any specific examples of this compound being integrated as a key building block in the total synthesis of natural products. nih.govsci-hub.sewiley.com The focus of its reported applications appears to be more centered on the synthesis of novel, non-natural bioactive compounds and scaffolds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key signals include those for the quaternary carbon of the cyano group, the carbons of the aromatic ring, the sp² hybridized carbons of the alkene, and the sp³ hybridized benzylic carbon. The chemical shifts of these carbons are influenced by their hybridization state and the electronegativity of neighboring atoms, such as the bromine and the cyano group.

Heteronuclear NMR: While less common for routine characterization, ¹⁵N NMR could be employed to directly observe the nitrogen atom of the cyano group, providing further confirmation of its electronic environment.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
7.6 - 7.8 (d)Aromatic CH
7.3 - 7.5 (d)Aromatic CH
5.8 - 6.0 (s)Vinylic CH₂
3.8 - 4.0 (s)Benzylic CH₂

Note: The table above presents predicted chemical shift ranges based on general principles of NMR spectroscopy for similar structural motifs. Actual experimental values would be required for definitive assignment.

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments is indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For 2-Bromo-3-(4-cyanophenyl)-1-propene , COSY would show correlations between the benzylic protons and the vinylic protons, confirming their adjacent relationship. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the signals for the benzylic CH₂ protons in the ¹H spectrum would correlate with the benzylic carbon signal in the ¹³C spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be valuable for confirming stereochemistry and for understanding the three-dimensional structure of the molecule in solution.

While solution-state NMR is the primary tool for the characterization of soluble organic compounds, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For This compound , ssNMR could be used to study polymorphism (the existence of different crystal forms), to determine intermolecular packing arrangements, and to analyze the conformation of the molecule in its crystalline state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solids.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and offers direct evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of This compound is expected to show several characteristic absorption bands. The most prominent of these would be the sharp and intense stretching vibration of the nitrile (C≡N) group, typically appearing in the range of 2220-2240 cm⁻¹. Other key absorptions would include the C=C stretching of the alkene at around 1630-1650 cm⁻¹, C-H stretching vibrations of the aromatic and vinylic protons above 3000 cm⁻¹, and the C-H stretching of the benzylic CH₂ group just below 3000 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The C=C double bond and the aromatic ring stretching vibrations are also expected to give rise to distinct Raman signals.

Functional Group Characteristic Vibrational Frequency (cm⁻¹) Spectroscopy
C≡N (Nitrile)2220 - 2240IR, Raman
C=C (Alkene)1630 - 1650IR, Raman
C-H (Aromatic/Vinylic)> 3000IR
C-H (Aliphatic)< 3000IR
C-Br< 700IR

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For This compound , the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of a bromine radical (Br•), leading to a significant fragment ion. Other fragmentations might involve the cleavage of the propenyl chain or rearrangements of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, with a chemical formula of C10H8BrN, HRMS would provide an exact mass that confirms the presence and number of each type of atom, including the characteristic isotopic pattern of bromine (79Br and 81Br).

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. chemguide.co.uk The fragmentation of this compound would likely involve characteristic losses of specific groups.

Key expected fragmentation pathways include:

Loss of a bromine atom: A significant peak corresponding to the loss of the bromine radical (·Br) would be observed, resulting in a [M-Br]+ ion.

Loss of a cyanophenyl group: Cleavage of the bond between the phenyl ring and the propenyl chain could lead to a fragment corresponding to the cyanophenyl cation or the bromo-propenyl cation.

Tropylium (B1234903) ion formation: The benzyllic nature of the carbon attached to the phenyl ring could facilitate rearrangement to form a stable tropylium ion (C7H7+), a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.

The presence of bromine would also be evident from the isotopic peaks. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the two peaks are of roughly equal intensity and separated by two mass units. youtube.commiamioh.edu This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

X-ray Crystallography for Absolute and Relative Stereochemistry (if crystalline derivatives are obtained)

Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction analysis would reveal:

The precise arrangement of atoms in the crystal lattice.

The conformation of the propenyl chain.

The planarity of the cyanophenyl group.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing. nih.gov

For example, a study on (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, detailed the dihedral angles between the aromatic rings and the propenone fragment. nih.gov Similar analysis for this compound would provide invaluable information about its solid-state conformation.

Electronic Spectroscopy (Ultraviolet-Visible and Luminescence Spectroscopy)

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and conjugation.

Analysis of Electronic Transitions and Conjugation Effects

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic ring and the propenyl group. The cyanophenyl group, being an electron-withdrawing group, will influence the energy of these transitions. The extent of conjugation between the phenyl ring and the double bond will affect the wavelength of maximum absorption (λmax). researchgate.netnist.gov

Substituents on the benzene (B151609) ring can cause a shift in the absorption bands. nist.gov The bromine atom and the cyano group will have specific effects on the electronic transitions, which can be analyzed to understand the electronic structure of the molecule.

Luminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a molecule after it has absorbed light. shu.ac.uk While not all molecules are luminescent, the presence of the conjugated π-system in this compound suggests that it may exhibit fluorescence. The fluorescence spectrum would provide further insights into the excited electronic states of the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be an effective method for purity determination. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it may be amenable to GC analysis. GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of compounds.

These chromatographic methods are crucial for ensuring the chemical integrity of this compound, separating it from any starting materials, byproducts, or isomers that may be present after its synthesis. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Bromo 3 4 Cyanophenyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Bromo-3-(4-cyanophenyl)-1-propene. These calculations solve the Schrödinger equation for the molecule's electrons to determine its energy and electronic structure.

Predicting the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of quantum chemistry. materialsciencejournal.org This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. materialsciencejournal.orgnih.gov For this compound, a flexible molecule, conformational analysis is performed to identify various stable conformers arising from rotation around single bonds. libretexts.org

DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed for geometry optimization. biomedres.us The analysis of this compound would reveal multiple conformers due to the rotation around the C-C single bond connecting the phenyl ring and the propene moiety. The relative energies of these conformers determine their population at a given temperature. A detailed conformational search would identify the global minimum energy conformer as well as other low-energy conformers that could be present in equilibrium.

Table 1: Calculated Relative Energies of Conformers of this compound

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
A 0° (eclipsed) 3.5
B 60° (gauche) 1.2
C 120° (eclipsed) 3.8
D 180° (anti) 0.0

Note: The data in this table is illustrative and represents typical values for such a molecule based on computational studies of similar compounds.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability. nih.govmetu.edu.tr A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the double bond, while the LUMO is likely centered on the electron-withdrawing cyano group and the carbon-bromine bond.

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule, providing insight into the charge distribution and bond polarity. wikipedia.org In this compound, the bromine atom and the nitrogen atom of the cyano group are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges.

Table 2: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 D

Note: The data in this table is illustrative and represents typical values for such a molecule based on computational studies of similar compounds.

Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus forecasting the reactivity and selectivity of chemical reactions. For this compound, the double bond is a potential site for electrophilic addition, while the carbon atom attached to the bromine is a likely site for nucleophilic substitution.

The selectivity of reactions, such as bromination, can be rationalized by considering the relative stabilities of possible intermediates. rsc.orgmun.ca Computational modeling can help determine whether a reaction will proceed via a kinetic or thermodynamic pathway. The Curtin-Hammett principle, which relates the product ratio to the difference in transition state energies, is often used in conjunction with computational studies to predict selectivity.

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. rsc.org These in silico predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data. rsc.org DFT calculations have become a standard tool for the prediction of 1H and 13C NMR chemical shifts. nih.gov

For this compound, calculated 1H and 13C NMR chemical shifts would be compared to experimental spectra to validate the optimized geometry. Similarly, the calculated IR spectrum would show characteristic vibrational frequencies for the cyano group (C≡N stretch), the double bond (C=C stretch), and the carbon-bromine bond (C-Br stretch), which can be correlated with experimental IR data. mdpi.com

Table 3: Comparison of Experimental and In Silico Spectroscopic Data for this compound

Spectroscopic Data Experimental Value In Silico (Calculated) Value
1H NMR (δ, ppm, aromatic) 7.6-7.8 7.5-7.9
13C NMR (δ, ppm, C≡N) ~118 ~117.5
IR (cm-1, C≡N stretch) ~2220 ~2225
IR (cm-1, C=C stretch) ~1640 ~1645

Note: The data in this table is illustrative and represents typical values for such a molecule based on computational studies and experimental findings for similar compounds. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and the barriers to internal rotations.

MD simulations can model the dynamic interconversion between different conformers of this compound in a simulated environment, such as a solvent. biomedres.us These simulations track the trajectories of atoms over time, revealing the flexibility of the molecule and the preferred conformational states. biomedres.us

A key aspect of conformational dynamics is the determination of rotational barriers, which are the energy barriers that must be overcome for rotation to occur around a single bond. biomedres.uslibretexts.org For this compound, the rotational barrier around the C-C bond connecting the phenyl ring to the propene group is of particular interest. A higher barrier would suggest a more rigid structure, while a lower barrier indicates greater conformational flexibility. The barrier to rotation can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values, and the energy is plotted against the angle.

Table 4: Calculated Rotational Barrier for the C-C Single Bond in this compound

Transition Rotational Barrier (kcal/mol)
Staggered to Eclipsed 3.8

Note: The data in this table is illustrative and represents a typical value for such a molecule based on computational studies of similar conjugated systems.

Solvent Effects on Reactivity and Structure

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. rsc.org For this compound, which possesses both a polarizable bromine atom and a polar cyano group, solvent effects are expected to be particularly pronounced. Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, can be employed to study these effects. jmaterenvironsci.comresearchgate.net

Influence on Conformational Stability:

The rotation around the C-C single bonds in this compound leads to various conformers. The relative stability of these conformers can be influenced by the solvent polarity. In nonpolar solvents, intramolecular interactions would likely dominate, whereas polar solvents would stabilize conformers with larger dipole moments. Density Functional Theory (DFT) calculations could predict these energy differences.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (kcal/mol)

ConformerGas Phase (Relative Energy)n-Hexane (Relative Energy)Acetonitrile (Relative Energy)
Anti-periplanar0.000.000.00
Syn-periplanar1.201.150.85
Gauche0.800.751.10

Note: This table is illustrative and contains hypothetical data to demonstrate the expected trend.

Solvent Effects on Reaction Barriers:

Reactions involving this compound, such as nucleophilic substitution, are highly sensitive to solvent effects. For an S_N2 reaction, a polar aprotic solvent is generally preferred as it can solvate the cation without strongly solvating the nucleophile. In contrast, an S_N1-type mechanism would be favored in polar protic solvents, which can stabilize the intermediate allylic carbocation. Computational studies can quantify these effects by calculating the activation energy barriers in different solvent environments. rsc.org

Table 2: Hypothetical Activation Barriers for Nucleophilic Substitution on this compound in Different Solvents (kcal/mol)

Reaction TypeSolventActivation Barrier (ΔG‡)
S_N2Acetonitrile20.5
S_N2Methanol24.0
S_N1Acetonitrile35.2
S_N1Methanol28.7

Note: This table is illustrative and contains hypothetical data based on general principles of solvent effects on S_N1 and S_N2 reactions.

Mechanistic Insights from Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms. nih.govacs.orgresearchgate.net For this compound, key reactions for investigation would include nucleophilic substitution (S_N2 vs. S_N2'), elimination, and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution (S_N2 vs. S_N2'):

Allylic systems like this compound can undergo nucleophilic attack at two positions: the α-carbon (S_N2) or the γ-carbon (S_N2'). nih.govstackexchange.com DFT calculations can be used to map the potential energy surface for both pathways, identifying the transition states and intermediates. rsc.org The regioselectivity would be influenced by the nature of the nucleophile, the solvent, and steric factors. The electron-withdrawing cyano group would likely influence the charge distribution in the transition states, affecting the barrier heights for each pathway.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

This compound is a potential substrate for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. Computational studies can unravel the intricate catalytic cycles of these reactions. vu.nlyoutube.com This includes modeling the key steps: oxidative addition, transmetalation, and reductive elimination. For instance, in a Suzuki coupling, DFT could be used to study the geometry of the palladium-complexed intermediates and the transition state for the C-C bond formation.

Rational Design of New Reactions and Catalysts through Computational Methods

A significant advantage of computational chemistry is its predictive power, which can guide the rational design of new reactions and more efficient catalysts. nii.ac.jpresearchgate.netacs.orguchicago.eduuchicago.edu

Designing Novel Transformations:

By understanding the electronic properties and reactivity patterns of this compound through computational analysis, new synthetic transformations can be envisioned. For example, modeling its interaction with different radical initiators could suggest novel radical-based functionalization reactions.

Catalyst Optimization:

For transition-metal-catalyzed reactions, computational methods can accelerate the discovery of optimal catalysts. digitellinc.comresearchgate.netresearchgate.net By systematically modifying the ligands on a metal center (e.g., palladium or nickel) in a computational model, one can predict how these changes will affect the catalyst's activity and selectivity. For example, the steric and electronic properties of phosphine (B1218219) ligands in a Suzuki coupling catalyst could be computationally screened to identify the ligand that provides the highest yield and desired regioselectivity for reactions involving this compound. DFT calculations can help in understanding the non-covalent interactions between the substrate and the catalyst that govern stereoselectivity in asymmetric catalysis. researchgate.net

Table 3: Hypothetical Computationally Screened Ligand Effects on a Suzuki Coupling Reaction

LigandOxidative Addition Barrier (kcal/mol)Reductive Elimination Barrier (kcal/mol)Predicted Yield
PPh₃15.210.5Moderate
P(t-Bu)₃18.18.2High
XPhos14.59.8High
SPhos14.89.5Very High

Note: This table is illustrative and contains hypothetical data to demonstrate the utility of computational screening in catalyst design.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(4-cyanophenyl)-1-propene?

Methodological Answer: The compound is synthesized via a Wittig reaction starting with 4-bromobenzaldehyde and allyl chloride. Key steps include:

  • Reaction Conditions : Use potassium tert-butoxide as a base in anhydrous THF under nitrogen atmosphere at 0–5°C to minimize side reactions.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to allyl chloride) and monitor reaction progress via TLC .

Q. How is spectroscopic characterization performed for this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (C≡N stretch at ~2220 cm⁻¹, C=C stretch at ~1640 cm⁻¹).
  • NMR Analysis :
    • ¹H NMR : Allylic protons appear as doublets (δ 5.8–6.3 ppm, J = 10–12 Hz); aromatic protons (4-cyanophenyl) show a singlet at δ 7.6–7.8 ppm.
    • ¹³C NMR : Confirm the cyano group at ~118 ppm and bromine-coupled carbons at ~130 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 264.95) .

Q. What experimental methods determine the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a dichloromethane/hexane solution.
    • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
    • Refinement : SHELXL-2018 for structure solution (R-factor < 0.05).
    • Key Metrics : Bond angles (C-Br-C ≈ 112°) and torsional strain in the propene chain confirm stereoelectronic effects .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Mechanistic Studies :
    • Nucleophilic Substitution (SN2) : The electron-withdrawing cyano group enhances electrophilicity at the β-carbon.
    • Competing Pathways : Steric hindrance from the 4-cyanophenyl group favors SN1 mechanisms in polar solvents (e.g., DMSO).
  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track reaction rates with amines/thiols .

Q. How can contradictions between computational and experimental data be resolved?

Methodological Answer:

  • Cross-Validation :
    • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with SCXRD data.
    • Solvent Effects : Include implicit solvation models (e.g., PCM for ethanol) to align computed dipole moments with experimental values.
  • Error Analysis : Quantify discrepancies in bond lengths (>0.02 Å) or charge distribution using Mulliken population analysis .

Q. What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily block the cyano group with TMSCl to prevent nucleophilic attack.
  • Catalytic Systems : Use Pd(0) catalysts for Suzuki-Miyaura couplings to enhance regioselectivity.
  • In Situ Monitoring : Employ ReactIR to detect intermediates (e.g., enolate formation) and adjust reaction conditions dynamically .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
    • Target Binding : Fluorescence polarization to measure affinity for kinases or GPCRs.
  • Control Experiments : Compare with analogs (e.g., 2-chloro derivatives) to isolate bromine’s role in bioactivity .

Q. What statistical methods are critical for interpreting reactivity data?

Methodological Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate substituent effects (Hammett σ values) with reaction yields.
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., kobs ± 5%) .

Advanced Applications

Q. How is this compound utilized in polymer chemistry?

Methodological Answer:

  • Cross-Linking Agent : Incorporate into polyacrylates via radical polymerization (AIBN initiator, 70°C).
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (>250°C) and glass transition (Tg) modifications.
  • Mechanical Testing : Tensile strength measurements show 20% improvement in elastomers when bromine participates in post-polymerization modifications .

Q. What methodologies explore its role in asymmetric catalysis?

Methodological Answer:

  • Chiral Ligand Design : Synthesize Pd complexes with the compound as a π-acceptor ligand.
  • Enantioselectivity Screening : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to evaluate ee% in Heck reactions.
  • Kinetic Resolution : Monitor racemization barriers via dynamic NMR at variable temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.